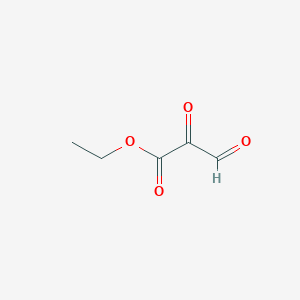![molecular formula C12H16ClN B13453239 3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride](/img/structure/B13453239.png)
3',4'-dihydro-1'H-spiro[cyclobutane-1,2'-quinoline] hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is a heterocyclic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage. The compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride typically involves the Stollé type reaction. This reaction involves the use of oxalyl chloride with 3,4-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochlorides. The reaction is carried out under reflux conditions in anhydrous toluene with a 10% excess of oxalyl chloride . The presence of a free secondary amino group in the starting material allows for the formation of the spiro compound without the need for additional catalysts .
Industrial Production Methods
While specific industrial production methods for 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the desired compound on a larger scale.
Analyse Des Réactions Chimiques
Types of Reactions
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can lead to the formation of tetrahydroquinoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the spiro carbon atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions under mild conditions.
Major Products Formed
The major products formed from these reactions include various quinoline and tetrahydroquinoline derivatives, which can exhibit different biological activities and properties.
Applications De Recherche Scientifique
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride involves its interaction with various molecular targets. The rigid spatial structure of the spiro compound enhances its binding potential with biochemical targets such as enzymes, receptors, and ion channels . This interaction can modulate the activity of these targets, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3’,4’-dihydro-1’H-spiro[quinoline-2,1’-cycloalkane] hydrochloride
- 6-methyl-5,6-dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1’-cycloalkane]-1,2-diones
Uniqueness
3’,4’-dihydro-1’H-spiro[cyclobutane-1,2’-quinoline] hydrochloride is unique due to its specific spiro linkage and the presence of a cyclobutane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C12H16ClN |
|---|---|
Poids moléculaire |
209.71 g/mol |
Nom IUPAC |
spiro[3,4-dihydro-1H-quinoline-2,1'-cyclobutane];hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-5-11-10(4-1)6-9-12(13-11)7-3-8-12;/h1-2,4-5,13H,3,6-9H2;1H |
Clé InChI |
DGENARGRJQREOP-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC3=CC=CC=C3N2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


dimethylsilane](/img/structure/B13453156.png)
![1-[3-(Tetramethyl-1,3,2-dioxaborolan-2-yl)propyl]piperidine](/img/structure/B13453158.png)
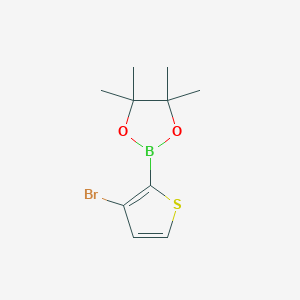
![Tert-butyl [(3-aminopyridin-4-yl)methyl]carbamate](/img/structure/B13453171.png)
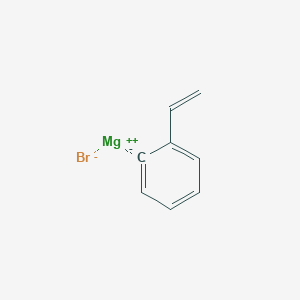
![Imidazo[1,2-b]pyridazin-3-ylboronic acid](/img/structure/B13453180.png)

![1-[2-(Oxolan-3-yloxy)pyridin-4-yl]methanamine dihydrochloride](/img/structure/B13453206.png)
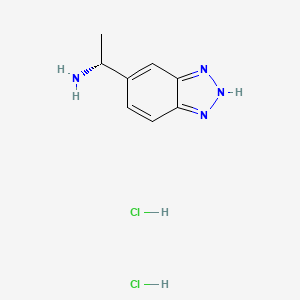
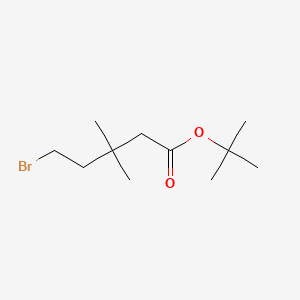
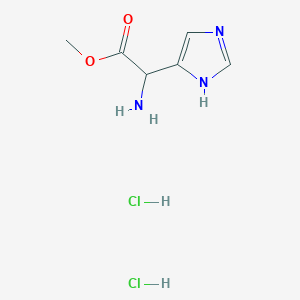
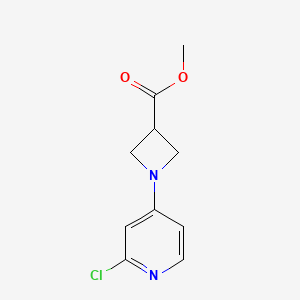
![Methyl[3-(trimethylsilyl)propyl]amine hydrochloride](/img/structure/B13453227.png)
